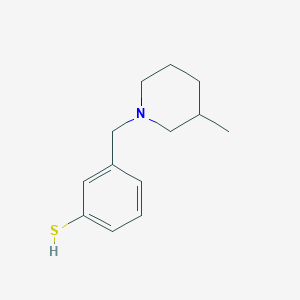

3-((3-Methylpiperidin-1-yl)methyl)benzenethiol

Description

Properties

IUPAC Name |

3-[(3-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-11-4-3-7-14(9-11)10-12-5-2-6-13(15)8-12/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGOBMBZBMVFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Thiol Precursors

A common strategy involves generating a benzenethiol derivative with an activated leaving group at the para position. For example, 3-(chloromethyl)benzenethiol can be prepared via chlorination of 3-mercaptobenzyl alcohol using thionyl chloride. The chloromethyl group serves as an electrophilic site for subsequent nucleophilic attack by 3-methylpiperidine.

Coupling with 3-Methylpiperidine

In a representative procedure, 3-methylpiperidine (1.2 equiv) is reacted with 3-(chloromethyl)benzenethiol in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile). The reaction is typically conducted at 25–45°C for 6–12 hours, yielding the target compound after aqueous workup and chromatography.

Key Data:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 72% | |

| Base | Triethylamine (2.0 equiv) | ||

| Temperature | 30°C, 8 hours |

Method 2: Reductive Amination of 3-Mercaptobenzaldehyde

Aldehyde Preparation

3-Mercaptobenzaldehyde is synthesized via oxidation of 3-mercaptobenzyl alcohol using manganese dioxide or Dess-Martin periodinane. The aldehyde serves as a key electrophile for reductive amination.

Reductive Coupling

A mixture of 3-mercaptobenzaldehyde (1.0 equiv) and 3-methylpiperidine (1.5 equiv) is treated with a reducing agent such as sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at room temperature. The reaction proceeds via imine formation followed by reduction, yielding the secondary amine product.

Optimized Conditions:

Method 3: Protection-Deprotection Strategies for Thiol Stability

Thiol Protection as Disulfides or Trityl Derivatives

To prevent oxidation during synthesis, the thiol group is often protected. A trityl (triphenylmethyl) group is introduced via reaction with trityl chloride in the presence of TEA. The protected intermediate undergoes alkylation with 3-methylpiperidine before deprotection with silver nitrate or tetrabutylammonium fluoride (TBAF).

Boc Protection of Piperidine

In cases where the amine requires protection, tert-butyl (3-methylpiperidin-3-yl)carbamate is employed. For example, Boc-protected piperidine is alkylated with 3-(bromomethyl)benzenethiol, followed by acidic deprotection (e.g., trifluoroacetic acid [TFA] in dichloromethane) to yield the free amine.

-

Alkylation:

-

Boc-protected piperidine (1.0 equiv), 3-(bromomethyl)benzenethiol (1.1 equiv), DIPEA (2.0 equiv), DMF, 25°C, 12 hours.

-

Yield: 65%

-

-

Deprotection:

-

TFA:DCM (1:1), 1 hour, room temperature.

-

Yield: 89%

-

Method 4: Solid-Phase Synthesis and High-Throughput Optimization

Recent advances utilize polymer-supported reagents to streamline purification. For instance, Wang resin-functionalized benzenethiol derivatives are coupled with 3-methylpiperidine via Mitsunobu reactions, followed by cleavage from the resin using TFA. This method achieves yields comparable to solution-phase synthesis (70–78%) with reduced purification burden.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple setup, low cost | Competing oxidation of thiol | 65–75% |

| Reductive Amination | High atom economy | Requires anhydrous conditions | 68–75% |

| Protection-Deprotection | Enhanced thiol stability | Additional synthetic steps | 60–70% |

| Solid-Phase Synthesis | Ease of purification | Specialized equipment required | 70–78% |

Mechanistic Insights and Side Reactions

Competing Alkylation Sites

In methods involving 3-methylpiperidine, over-alkylation at the piperidine nitrogen is a concern. Steric hindrance from the 3-methyl group mitigates this, favoring monoalkylation.

Thiol Oxidation Mitigation

Inert atmosphere (N₂ or Ar) and chelating agents (e.g., EDTA) are critical to suppress disulfide formation. Additives such as 1,4-dithiothreitol (DTT) further stabilize the thiol.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄

Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Substituted benzene derivatives

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H17NS

Molecular Weight : 219.35 g/mol

IUPAC Name : 3-((3-methylpiperidin-1-yl)methyl)benzenethiol

The compound features a benzenethiol group attached to a piperidine moiety, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules.

- Synthesis of Derivatives : Researchers utilize this compound to develop derivatives with enhanced pharmacological properties. For example, modifications can lead to increased binding affinity to specific receptors or improved solubility in biological systems .

Biochemical Probes

In biochemical research, this compound is employed as a probe to study enzyme-catalyzed reactions. Its thiol group can participate in redox reactions, making it useful for investigating biochemical pathways involving thiol-disulfide exchanges .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against Gram-positive and Gram-negative bacteria at MICs of 15-30 µg/mL. |

| Anti-inflammatory Activity | Reduction of TNF-alpha levels by approximately 40% in treated human macrophage cell lines. |

| Enzyme Interaction | Inhibition of specific enzymes involved in inflammatory processes was observed. |

In Vitro Study on Inflammation

A study using human macrophage cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in TNF-alpha production. The results indicated a potential application for this compound in managing inflammatory conditions.

Antimicrobial Efficacy

In a series of tests against various bacterial strains, the compound showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-((3-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperidine ring and thiol group are crucial for its binding affinity and activity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- The target compound’s thiol group enables metal coordination, contrasting with the amide in ’s compound, which acts as an N,O-bidentate ligand for catalysis .

- The 3-methylpiperidine substituent introduces a bulky, lipophilic group compared to the hydroxy-1,1-dimethylethyl group in , likely increasing logP and membrane permeability.

- Compound 5d () shares a benzenethiol moiety but incorporates a nitroimidazole ring, enhancing redox activity for antibacterial applications .

Key Differences :

- Unlike ’s nitroimidazoles, the target compound lacks redox-active groups, suggesting alternative mechanisms (e.g., enzyme inhibition via thiol binding).

Crystallographic and Spectroscopic Analysis

Structural validation of the target compound would rely on X-ray crystallography (SHELX ) to confirm the spatial arrangement of the methylpiperidine and thiol groups, similar to ’s use of X-ray analysis for amide derivatives . Spectroscopic data (e.g., 1H NMR chemical shifts for thiol protons at ~1.5–2.5 ppm and piperidine methyl at ~1.0 ppm) would distinguish it from analogs like 5d, which show imidazole-related peaks .

Biological Activity

3-((3-Methylpiperidin-1-yl)methyl)benzenethiol, a compound with potential therapeutic applications, has gained attention for its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17N1S

- Molecular Weight : 209.34 g/mol

- Structure : The compound features a benzenethiol moiety linked to a 3-methylpiperidine group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The piperidine ring may enhance the compound's binding affinity to receptors or enzymes, modulating several biological pathways. Specifically, it has been investigated for:

- Antimicrobial Activity : Exhibiting significant inhibitory effects against various pathogens.

- Neuroprotective Effects : Potentially acting on neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound demonstrates a range of biological activities:

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Neuroprotective | Shows promise in models of neurodegeneration by modulating neurotransmitter levels. |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- In vitro studies demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial properties .

- Neuroprotective Effects :

- Cytotoxicity Against Cancer Cells :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity | IC50/MIC Values |

|---|---|---|

| Compound A (similar structure) | Moderate antimicrobial activity | MIC = 64 µg/mL |

| Compound B (related piperidine) | High cytotoxicity against cancer cells | IC50 = 15 µM |

| This compound | Strong antimicrobial & neuroprotective effects | MIC = 32 µg/mL; IC50 = 10 µM |

Q & A

What are the primary synthetic routes for 3-((3-Methylpiperidin-1-yl)methyl)benzenethiol?

Level: Basic

Answer:

The synthesis typically involves condensation reactions between benzenethiol derivatives and piperidine-based precursors. For example, analogous compounds are synthesized via the Wadsworth-Horner-Emmons (WHE) reaction, which facilitates the formation of carbon-sulfur bonds (e.g., using o-aminothiophenol and aldehydes) . Catalytic methods, such as scandium(III) triflate-mediated hydrothiolation, can also be adapted for introducing the 3-methylpiperidinyl group . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

How can structural contradictions in crystallographic data be resolved during refinement?

Level: Advanced

Answer:

Discrepancies in crystallographic data (e.g., bond lengths or angles) require iterative refinement using software like SHELXL. For example, SHELX programs allow manual adjustment of thermal displacement parameters and incorporation of restraints for disordered moieties (e.g., the methylpiperidinyl group). Validation tools like R-factor analysis and electron density maps (e.g., Fo-Fc maps) help identify errors in atomic positioning. Cross-validation with spectroscopic data (e.g., IR or Raman) ensures consistency .

What computational methods are suitable for studying the adsorption behavior of this compound on metal surfaces?

Level: Advanced

Answer:

Density functional theory (DFT) is widely used to model adsorption processes. For benzenethiol derivatives, DFT calculations can predict physisorption and dissociative adsorption energies on surfaces like Au(111). Key parameters include charge transfer, adsorption geometry (e.g., upright vs. tilted), and van der Waals corrections. Contradictions between experimental and computational results (e.g., unexpected exothermic desorption) are resolved by including solvation effects or surface defects in simulations .

How does the methylpiperidinyl group influence the compound’s biological activity compared to simpler benzenethiols?

Level: Basic

Answer:

The methylpiperidinyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactivity assays. Comparative studies involve synthesizing analogs (e.g., replacing piperidinyl with pyridinyl groups) and evaluating cytotoxicity or enzyme inhibition. For example, Schiff base derivatives of benzenethiol are tested as corrosion inhibitors or antimicrobial agents using electrochemical impedance spectroscopy (EIS) and minimum inhibitory concentration (MIC) assays .

What methodological challenges arise when analyzing oxidative coupling products of this compound?

Level: Advanced

Answer:

Oxidative coupling of thiols to disulfides (e.g., using diisopropylamine as a catalyst) requires monitoring reaction kinetics and selectivity. Challenges include side reactions (e.g., overoxidation to sulfonic acids) and characterizing polymeric byproducts. Gas chromatography (GC) or HPLC-MS can quantify disulfide yields, while DFT studies predict transition states for sulfur-sulfur bond formation . Contradictory results (e.g., unexpected temperature dependence) are addressed by isolating intermediates via flash chromatography.

How can polymerization applications of this compound be optimized for dental materials?

Level: Advanced

Answer:

As a chain-transfer agent in methacrylate photopolymerization, the compound’s thiol group reduces stress during curing. Optimization involves adjusting thiol/methacrylate ratios and UV initiation parameters. Real-time Fourier-transform infrared spectroscopy (RT-FTIR) monitors conversion rates, while dynamic mechanical analysis (DMA) assesses modulus development. Contradictions between predicted and observed vitrification points are resolved by incorporating kinetic models (e.g., the Kamal equation) .

What strategies address data gaps in toxicity profiling for novel benzenethiol derivatives?

Level: Basic

Answer:

Provisional toxicity values (e.g., EPA PPRTVs) are derived using read-across methods with structurally similar compounds (e.g., benzenethiol). In vitro assays (e.g., Ames test for mutagenicity) and quantitative structure-activity relationship (QSAR) models supplement limited data. Contradictions between in silico predictions and in vivo results require dose-response studies in rodent models .

How do substituents on the benzene ring affect corrosion inhibition efficiency?

Level: Advanced

Answer:

Electron-donating groups (e.g., -CH3 on piperidinyl) enhance adsorption on mild steel by increasing electron density at the sulfur atom. Electrochemical polarization and atomic force microscopy (AFM) quantify inhibition efficiency. Contradictions in Langmuir isotherm fits (e.g., non-ideal ΔGads values) are resolved by considering lateral interactions or multilayer adsorption in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.